

# Application Note: Optochemical Induction of Neuronal Network Activity via Photoreleased ATP

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## Compound of Interest

**Compound Name:** *DMNPE-caged ATP diammonium salt*  
**Cat. No.:** *B1191920*

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## Introduction & Biological Context

Purinergic signaling plays a fundamental role in modulating neuronal network dynamics. In regions such as the olfactory bulb and hippocampus, Adenosine-5'-triphosphate (ATP) is co-released with glutamate from sensory axons, acting as a potent neuromodulator (). Once in the extracellular space, ATP binds to ionotropic P2X and metabotropic P2Y receptors on both neurons and glial cells, driving intracellular calcium transients and enhancing synaptic efficacy ().

Studying these rapid, transient network events using traditional bath application of ATP is severely limited by slow diffusion kinetics and rapid enzymatic degradation by ectonucleotidases. To overcome this, researchers utilize "caged ATP"—biologically inert derivatives that release active ATP upon targeted photolysis (). This application note provides a comprehensive, self-validating protocol for inducing and recording neuronal network activity using photoreleased ATP, combining whole-cell patch-clamp electrophysiology with confocal calcium imaging.

## Mechanistic Principles & Reagent Selection

Causality in Experimental Design: The choice of the caging group dictates the required optical setup and influences the biological readout. The two most common variants are 1-(2-nitrophenyl)ethyl (NPE) and 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE). While NPE has a higher quantum yield (meaning a higher percentage of molecules photolyze per absorbed photon), DMNPE possesses a ten-fold higher molar extinction coefficient and a red-shifted absorption spectrum. This makes DMNPE highly efficient for 405 nm laser systems commonly found on modern confocal microscopes, avoiding the need for dedicated, high-power UV lasers ().

**Table 1: Photochemical Properties of Caged ATP Variants**

| Caging Group | Optimal Photolysis Wavelength | Quantum Yield ( $\Phi$ ) | Extinction Coefficient ( $\epsilon$ )   | Application Notes  |
|--------------|-------------------------------|--------------------------|---|--|
| NPE-ATP      | ~350 nm                       | 0.63                     | ~430 M <sup>-1</sup> cm <sup>-1</sup>   | High quantum yield; ideal for standard UV Xenon flash lamps.             |
| DMNPE-ATP    | 350 - 405 nm                  | 0.07                     | ~4,400 M <sup>-1</sup> cm <sup>-1</sup> | High extinction coefficient; suitable for targeted 405 nm laser systems. |

Signaling Cascade: Upon UV or 405 nm illumination, the caging group is cleaved, releasing free ATP within milliseconds. This ATP binds to P2Y1 receptors (predominantly on astrocytes and specific interneurons), initiating a Gq-coupled signaling cascade that activates Phospholipase C (PLC), generates IP3, and releases Ca<sup>2+</sup> from the endoplasmic reticulum. This glial-neuronal cross-talk ultimately depolarizes output neurons, measurable as a sharp increase in excitatory postsynaptic currents (EPSCs).



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Fig 1. Mechanistic pathway of photoreleased ATP activating purinergic receptors to induce network activity.

## Experimental Protocol: Step-by-Step Methodology

This protocol outlines the workflow for acute brain slice preparation, dye loading, and simultaneous electrophysiological and optical recording.

### Phase 1: Slice Preparation and Dye Loading

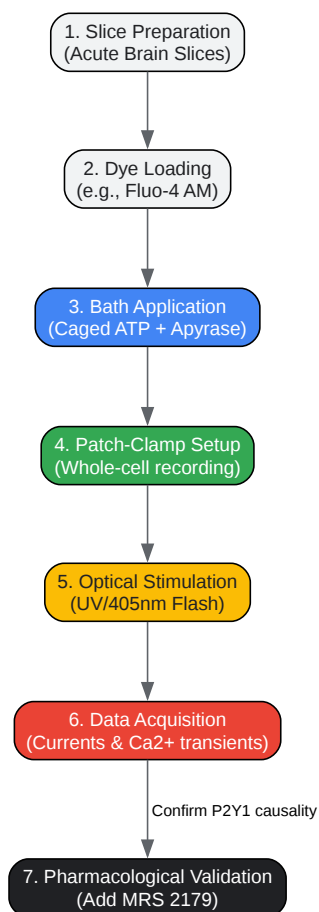
- **Tissue Preparation:** Prepare 300  $\mu\text{m}$  acute coronal brain slices in an ice-cold, oxygenated (95%  $\text{O}_2$ , 5%  $\text{CO}_2$ ) sucrose-based cutting solution to preserve neuronal viability.
- **Incubation:** Transfer slices to standard Artificial Cerebrospinal Fluid (aACSF) at 34°C for 30 minutes, then maintain at room temperature.
- **Calcium Dye Loading:** For network-wide calcium imaging, bulk-load slices with a calcium indicator (e.g., Fluo-4 AM, 5  $\mu\text{M}$ ) in aACSF containing 0.04% Pluronic F-127 for 45 minutes in the dark.

### Phase 2: Electrophysiology & Optical Setup

- **Perfusion System:** Transfer a slice to the recording chamber. Perfuse continuously with oxygenated aACSF at 2-3 mL/min.
- **Reagent Introduction:** Switch perfusion to aACSF containing 100  $\mu\text{M}$  caged ATP (NPE-ATP or DMNPE-ATP).
  - **Critical Causality Step (The Apyrase Requirement):** Add Apyrase (0.5 U/mL) to the bath. Caged ATP undergoes slow, spontaneous hydrolysis in solution. Without Apyrase, leaked free ATP will prematurely desensitize P2Y receptors before the experiment begins, abolishing the evoked response. Apyrase scavenges this background ATP but cannot outpace the massive, instantaneous spike of ATP generated during photolysis.
- **Patch-Clamp:** Obtain a whole-cell patch-clamp configuration on a target output neuron (e.g., a mitral cell) using a potassium gluconate-based intracellular solution. Clamp the membrane potential at -70 mV to record EPSCs.

### Phase 3: Photolysis Execution and Data Acquisition

- **Baseline Recording:** Record baseline EPSC frequency and amplitude for at least 3 minutes to establish a stable control period.
- **Optical Stimulation:** Deliver a wide-field or localized light pulse. For NPE-ATP, use a Xenon flash lamp (300-360 nm, ~1 ms duration). For DMNPE-ATP, use a 405 nm diode laser (10-50 ms pulse, ~26 mW/mm<sup>2</sup> optical power).
- **Acquisition:** Simultaneously record the electrophysiological current traces (sampling at 10 kHz) and confocal calcium fluorescence (scanning at >5 Hz).



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Fig 2. Step-by-step experimental workflow for optochemical induction and recording of neuronal activity.

## Data Interpretation & Self-Validating Controls

A robust experimental protocol must operate as a self-validating system. To ensure that the observed network activity is definitively caused by photoreleased ATP acting on specific purinergic pathways—and not an artifact of the optical setup—the following pharmacological controls must be performed sequentially on the same slice:

- **Optical Artifact Control:** Flash the preparation in the absence of caged ATP. This ensures the UV/405 nm light does not induce direct photoelectric artifacts in the recording electrode or cause thermal tissue damage.
- **Receptor Specificity (MRS 2179):** Bath application of the selective P2Y1 antagonist MRS 2179 (10  $\mu$ M) should completely abolish the photolysis-induced calcium transients and subsequent synaptic currents, proving the response is strictly P2Y1-dependent.
- **Network Causality (TTX):** Application of Tetrodotoxin (TTX, 1  $\mu$ M) blocks voltage-gated sodium channels, silencing action potentials. If the ATP-induced currents in the recorded neuron are driven by broad network synaptic activity (rather than direct P2X/P2Y activation on the recorded cell itself), TTX will eliminate the evoked EPSCs.

### Table 2: Expected Quantitative Data & Validation Metrics

| Parameter                            | Expected Value Range              | Pharmacological Validation                             |
|--------------------------------------|-----------------------------------|--|
| Photolysis Rise Time                 | 10 - 30 ms                        | N/A (Physical property of the caging group)            |
| Target Cell Inward Current           | 50 - 200 pA                       | Abolished by MRS 2179 (10 $\mu$ M)                     |
| Synaptic Event Frequency             | 200 - 400% increase over baseline | Abolished by TTX (1 $\mu$ M)                           |
| Astrocyte Ca <sup>2+</sup> Transient | Peak $\Delta F/F$ of 0.5 - 1.5    | Abolished by Cyclopiazonic Acid (CPA; store depletion) |

## References

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